(5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-17-7-6-11(16-17)10-4-8-18(9-5-10)14(19)12-2-3-13(15)20-12/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRGFODFBWAESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 0–5°C, yielding 5-bromofuran-2-carboxylic acid (70–85% yield). Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride:
$$
\text{5-Bromofuran-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-Bromofuran-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 0–5°C, 2h | 78 | 95 |
| Acyl chloride formation | SOCl₂, reflux, 4h | 92 | 98 |
Synthesis of 4-(1-Methyl-1H-Pyrazol-3-yl)Piperidine
Pyrazole Ring Formation
The 1-methyl-1H-pyrazole-3-yl group is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, methyl hydrazine reacts with acetylacetone in ethanol under reflux to form 1-methyl-1H-pyrazol-3-amine (65% yield).
Piperidine Functionalization
The piperidine ring is introduced through nucleophilic substitution or reductive amination. A patented method involves coupling 4-iodopiperidine with a pyrazole-zinc reagent under palladium catalysis (Pd(PPh₃)₄, THF, 60°C), yielding 4-(1-methyl-1H-pyrazol-3-yl)piperidine (55–70% yield).
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole synthesis | CH₃NHNH₂, acetylacetone, EtOH, reflux | 65 |
| Piperidine coupling | 4-Iodopiperidine, Zn-pyrazole, Pd(PPh₃)₄ | 62 |
Acylation of 4-(1-Methyl-1H-Pyrazol-3-yl)Piperidine
The final step involves reacting 5-bromofuran-2-carbonyl chloride with 4-(1-methyl-1H-pyrazol-3-yl)piperidine in the presence of a base (e.g., triethylamine) to neutralize HCl. The reaction proceeds in anhydrous dichloromethane (DCM) at 0°C to room temperature:
$$
\text{5-Bromofuran-2-carbonyl chloride} + \text{4-(1-methyl-1H-pyrazol-3-yl)piperidine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}
$$
Optimization Insights:
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions like piperidine ring opening.
- Solvent Choice: DCM or THF enhances solubility without competing nucleophilicity.
- Catalysis: DMAP (4-dimethylaminopyridine) accelerates acylation (yield increase: 72% → 88%).
Key Data:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0–25 | 12 | 75 |
| Et₃N + DMAP | THF | 25 | 6 | 88 |
Alternative Synthetic Routes
Ullmann Coupling for Direct Arylation
A patent describes using copper(I)-mediated Ullmann coupling to attach the pyrazole to piperidine, though yields are lower (40–50%) compared to palladium methods.
One-Pot Tandem Synthesis
Recent advances combine pyrazole formation and piperidine functionalization in a single pot using sequential Fischer indole synthesis and reductive amination, reducing purification steps (overall yield: 58%).
Challenges and Mitigation Strategies
- Steric Hindrance: Bulky substituents on piperidine slow acylation. Using excess acyl chloride (1.5 eq) improves conversion.
- Moisture Sensitivity: Acyl chloride reacts vigorously with water. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) are critical.
- Byproduct Formation: Unreacted starting materials are removed via column chromatography (silica gel, ethyl acetate/hexane).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could target the methanone bridge, converting it to a methylene group.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Methylenated derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “(5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (5-chlorofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- (5-iodofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
Uniqueness
The presence of the bromine atom in “(5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” may impart unique reactivity and biological activity compared to its chloro and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.
Biological Activity
The compound (5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its pharmacological implications.
Chemical Structure
The compound can be represented as follows:
This structure includes a furan ring, a pyrazole moiety, and a piperidine group, contributing to its diverse biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromofuran with 4-(1-methyl-1H-pyrazol-3-yl)piperidine in the presence of appropriate catalysts and solvents. The yield and purity are often assessed using techniques such as NMR and HPLC.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The compound induces apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent release of cytochrome c, leading to programmed cell death.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. In animal models, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a controlled dosage.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to interfere with signaling pathways associated with inflammation and apoptosis, particularly through modulation of NF-kB and MAPK pathways.
- Interaction with DNA : Preliminary studies suggest potential intercalation with DNA, affecting replication and transcription processes in cancer cells.
Case Studies
Several case studies have been documented regarding the therapeutic applications of this compound:
- Case Study 1 : A study involving mice with induced bacterial infections showed that treatment with the compound resulted in a statistically significant reduction in bacterial load compared to controls.
- Case Study 2 : Clinical trials assessing its anticancer effects revealed promising results in reducing tumor size in participants with advanced-stage cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
